2-(1-azepanylmethyl)-1H-benzimidazole

Lipophilicity CNS Drug Discovery Physicochemical Properties

Medicinal chemists often face stalled SAR when rigid cyclic amines fail to occupy adaptable binding pockets. 2-(1-Azepanylmethyl)-1H-benzimidazole solves this with a flexible seven-membered azepane ring that systematically elevates lipophilicity and alters hydrogen-bond basicity compared to pyrrolidine/piperidine analogs. • Enables direct 2-position diversification of clemizole-type HO-2 inhibitors (reference IC₅₀ = 3.4 μM, >29-fold selectivity over HO-1). • Provides a testable structure-property hypothesis: predicted +0.5 log D per methylene unit vs. smaller-ring congeners. • Supplied as a research-grade solid; custom N-1 derivatization available on request.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
Cat. No. B5881874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-azepanylmethyl)-1H-benzimidazole
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H19N3/c1-2-6-10-17(9-5-1)11-14-15-12-7-3-4-8-13(12)16-14/h3-4,7-8H,1-2,5-6,9-11H2,(H,15,16)
InChIKeyQNKCDXXHAYMTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Azepanylmethyl)-1H-benzimidazole: Physicochemical Properties & Structural Analogs


2-(1-Azepanylmethyl)-1H-benzimidazole (PubChem CID 972165) is a heterocyclic small molecule belonging to the class of 2-(cyclic aminomethyl)-1H-benzimidazoles. It features a benzimidazole core linked via a methylene bridge to a seven-membered azepane (hexamethyleneimine) ring [1]. With a molecular formula of C14H19N3 and molecular weight of 229.32 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for exploring the impact of ring size on target binding and pharmacokinetic properties [1][2]. Its predicted XLogP3 of 2.8 indicates moderate lipophilicity, placing it in a favorable range for CNS drug discovery programs [1].

Workflow Late-stage diversification building block for benzimidazole SAR libraries
Selection Azepane ring introduces distinct conformational and H-bond profile vs. smaller-ring analogs
Use Context Medicinal chemistry probe for HO-2, kinase, and GPCR target engagement studies

2-(1-Azepanylmethyl)-1H-benzimidazole: Irreplaceable vs. Smaller-Ring Analogs


In the 2-(cyclic aminomethyl)-1H-benzimidazole series, replacing the azepane ring with smaller cyclic amines such as piperidine or pyrrolidine fundamentally alters key molecular properties including lipophilicity, conformational flexibility, and basicity (pKa) [1][2]. These changes directly impact solubility, membrane permeability, metabolic stability, and target engagement. Even when the benzimidazole core remains identical, the ring size of the saturated amine dictates the compound's behavior in biological systems and its suitability for specific assay conditions. Substituting without considering these quantifiable differences can lead to misleading structure-activity relationships (SAR) and failed hit-to-lead optimization campaigns [3].

Lipophilicity & MW Each methylene addition increases cLogP and molecular weight; extrapolation from pyrrolidine/piperidine analogs may shift developability profiles.
Conformational Space Azepane flexibility differs markedly from piperidine chair dynamics; target binding modes may not transfer across ring sizes without validation.
H-Bond Basicity pKHB rank order is pyrrolidine > piperidine > azepane; weaker H-bond acceptance can alter selectivity and off-target promiscuity.

2-(1-Azepanylmethyl)-1H-benzimidazole vs. Analogs: Quantitative Differentiation


Molecular Weight and Lipophilicity Trends in Ring-Size Series

The target compound 2-(1-azepanylmethyl)-1H-benzimidazole exhibits a computed XLogP3 of 2.8, compared to 2.1 for the 5-membered pyrrolidine analog [1][2]. This +0.7 log unit increase in lipophilicity, attributable solely to the two additional methylene units in the azepane ring, places the compound closer to the optimal CNS drug space (cLogP 2-4) and predicts improved passive membrane permeability without exceeding the lipophilicity threshold associated with increased toxicity risk [3].

MW & Lipophilicity
Cross-study comparable
MW = 229.32 g·mol⁻¹; ΔMW +28.05 vs. pyrrolidine, +14.03 vs. piperidine
Estimated ΔcLogP ≈ +1.0 vs. pyrrolidine; ≈ +0.5 vs. piperidine
Supports systematic building-block selection based on lipophilicity trends.
XLogP3-AA reference = 2.2; cLogP estimates derived from methylene increment methodology.
Lipophilicity CNS Drug Discovery Physicochemical Properties

Azepane Ring Conformational Flexibility for Target Binding

2-(1-Azepanylmethyl)-1H-benzimidazole has a molecular weight of 229.32 g/mol, compared to 215.29 g/mol for the piperidine analog (C13H17N3) and 201.27 g/mol for the pyrrolidine analog (C12H15N3) [1][2]. The incremental increase of 14.03 g/mol per additional methylene group in the saturated ring allows researchers to systematically probe steric and hydrophobic effects while maintaining a heavy atom count (17 vs. 16 vs. 15) that is compatible with fragment-based screening libraries [3].

Conformational Flexibility
Class-level inference
Azepane populates multiple low-energy conformations; rapid interchange even at −60 °C
Piperidine: chair dominant; Pyrrolidine: restricted pseudorotational envelope
Conformational adaptability may benefit induced-fit or sterically demanding binding pockets.
VT ¹H NMR (25 to −85 °C) and MOE modeling support qualitative ranking.
Fragment-Based Drug Discovery Molecular Weight Library Design

Hydrogen-Bond Basicity: Azepane vs. Pyrrolidine & Piperidine

Despite the lipophilicity increase from XLogP3 2.1 to 2.8 across the pyrrolidine-to-azepane series, the Topological Polar Surface Area remains constant at 31.9 Ų for both the target compound and the pyrrolidine analog [1][2]. Both compounds also share identical hydrogen bond donor (1) and acceptor (2) counts. This orthogonal modulation of lipophilicity without altering polar surface area is a distinctive feature of the cyclic aminomethyl-benzimidazole scaffold, allowing researchers to tune membrane permeability while preserving hydrogen bonding capacity [3].

H-Bond Basicity
Class-level inference
pKHB rank: pyrrolidine (≈2.59) > piperidine > azepane
Weaker H-bond acceptor may reduce non-specific binding in target engagement studies.
Measured via 4-fluorophenol IR in CCl₄; consistent trend across pKHB scale.
TPSA Hydrogen Bonding Oral Bioavailability

Clemizole-Derived HO-2 Inhibitor Selectivity Window

The azepane ring's pKa (conjugate acid) is approximately 11.1, compared to ~11.2 for piperidine and ~11.3 for pyrrolidine, indicating marginally lower basicity for the seven-membered ring [1]. At physiological pH (7.4), all three amines exist predominantly in the protonated form (>99%), but the azepane's slightly reduced basicity predicts a marginally higher fraction of the neutral, membrane-permeable free base. Furthermore, the seven-membered ring exhibits greater conformational flexibility with more accessible low-energy conformers than the six- or five-membered rings, potentially enabling induced-fit binding to shallow or flexible protein pockets [2]. However, this evidence is class-level inference and direct crystallographic or binding data for the target compound is not publicly available.

HO-2 Selectivity Window
Class-level inference
Target: no published HO-2 data available
Comparator (clemizole): IC₅₀ HO-2 = 3.4 μM; >29-fold selectivity over HO-1
Unexplored SAR opportunity for azepane analog; requires experimental validation.
Clemizole scaffold with pyrrolidine at 2-position is most selective HO-2 inhibitor class reported.
Basicity Conformational Flexibility Target Engagement

2-(1-Azepanylmethyl)-1H-benzimidazole: Research & Procurement Applications


Scaffold-Hopping Probe for HO-2 Inhibitor Lead Optimization

With an XLogP3 of 2.8, this compound is ideally positioned for inclusion in CNS-focused fragment screening libraries where compounds with cLogP between 2 and 4 are preferentially selected for their balanced blood-brain barrier permeability [1]. Researchers can use this compound as a lipophilic anchor fragment and compare its hit rates against the less lipophilic pyrrolidine analog (XLogP3 2.1) to quantify the contribution of azepane ring lipophilicity to target engagement [2].

Physicochemical Property Discrimination in Building-Block Libraries

The consistent TPSA (31.9 Ų) across the pyrrolidine-to-azepane series enables clean structure-activity relationship (SAR) analysis where lipophilicity is the primary variable being modulated [1]. Medicinal chemistry teams can procure the entire 5-, 6-, and 7-membered ring series to deconvolute steric, lipophilic, and conformational contributions to potency and selectivity, using the azepane analog to probe the upper limit of ring size tolerance in a given binding pocket [2].

Conformational Diversity Screening for Demanding Targets

This compound serves as a valuable reference standard for validating in silico prediction tools (logP, pKa, solubility) across saturated N-heterocyclic series [1]. Its computed properties (XLogP3 2.8, TPSA 31.9, MW 229.32) can be experimentally verified and compared against the piperidine and pyrrolidine analogs to calibrate models for drug discovery programs involving 7-membered ring amines [2].

Late-Stage Diversification Intermediate for Patent Strategy

The seven-membered azepane ring's enhanced conformational flexibility, inferred from the class of saturated N-heterocycles, makes this compound a candidate for probing protein targets with shallow or plastic binding sites [1]. When co-crystallized or modeled with target proteins, the azepane analog may reveal binding poses inaccessible to the more rigid piperidine or pyrrolidine analogs, providing unique structural biology insights [2].

Application
Selection Property
Validation Focus
HO-2 isoform selectivity probe
Azepane ring conformational flexibility and altered H-bond basicity
HO-2/HO-1 selectivity assay in microsomal fractions
Physicochemical property discrimination in building-block libraries
Incremental lipophilicity and H-bond basicity across ring-size series
LogD₇.₄, solubility, microsomal stability, CYP inhibition profiling
Conformational diversity screening for demanding targets
Enhanced conformational space vs. piperidine/pyrrolidine
Target engagement in GPCR, kinase, or ion channel assays
Late-stage diversification intermediate for patent strategy
Unsubstituted N-1 position for alkylation/acylation/sulfonylation
Novelty assessment in IP landscape; azepane underexplored relative to piperidine
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